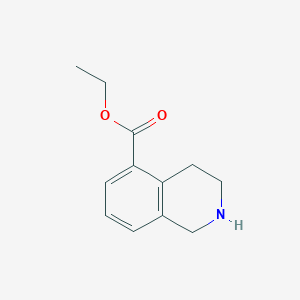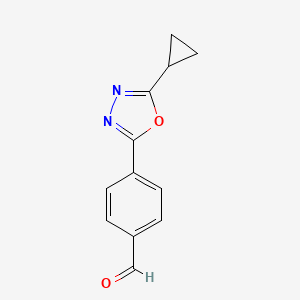
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.
準備方法
The synthesis of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of carbon disulfide and potassium hydroxide in ethanol, followed by refluxing until the evolution of hydrogen sulfide ceases . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
化学反応の分析
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include carbonyl diimidazoles, piperidine, and malonic acid . Major products formed from these reactions include cinnamic acid derivatives and other substituted oxadiazoles .
科学的研究の応用
In medicinal chemistry, it has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells . Additionally, it has been explored for its antibacterial, antiviral, and anti-inflammatory properties . In the field of biology, it has been used as a tool to study the mechanisms of various biological processes.
作用機序
The mechanism of action of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and proteins involved in cellular processes . For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
類似化合物との比較
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde can be compared with other similar compounds, such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles . These compounds share similar structural features but may differ in their biological activities and applications. For instance, while 1,2,4-oxadiazoles are known for their antibacterial and antiviral properties, 1,3,4-oxadiazoles have been extensively studied for their anticancer and anti-inflammatory activities .
特性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H10N2O2/c15-7-8-1-3-9(4-2-8)11-13-14-12(16-11)10-5-6-10/h1-4,7,10H,5-6H2 |
InChIキー |
QMPQDBSWAAZICU-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NN=C(O2)C3=CC=C(C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


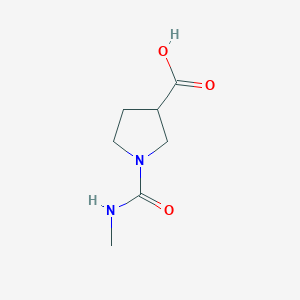
![3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B15316894.png)


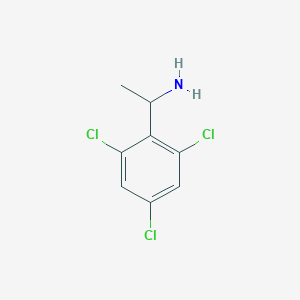
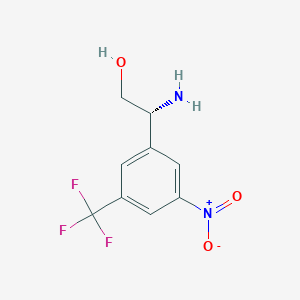
![N-(2-aminoethyl)-[1,1'-biphenyl]-4-carboxamidehydrochloride](/img/structure/B15316923.png)

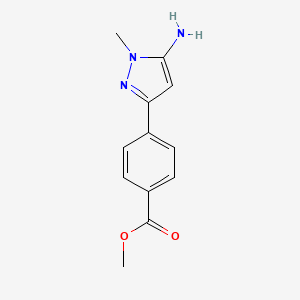
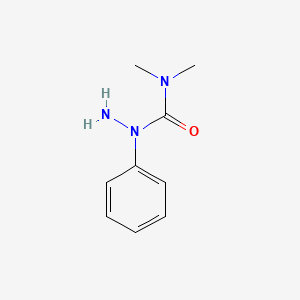
![4-chloro-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15316938.png)
![1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylic acid](/img/structure/B15316941.png)
![1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B15316951.png)
